Methyl Z-L-Alaninamide

Description

Context as a Key Amino acid Derivative

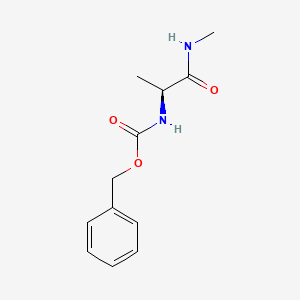

Amino acids are the fundamental building blocks of proteins, and their derivatives are crucial for a wide range of scientific applications. nih.gov Methyl Z-L-alaninamide is classified as an amino acid derivative, specifically of L-alanine. chemscene.comnih.gov In this compound, the carboxylic acid group of L-alanine is converted to a methylamide, and the amino group is protected by a benzyloxycarbonyl (Z) group. rsc.org This modification is significant because it allows chemists to selectively react with other parts of a molecule without affecting the protected amino acid core. The Z-group is a commonly used protecting group in peptide synthesis, valued for its stability under various reaction conditions and its relatively straightforward removal when desired. rsc.orgmyskinrecipes.com

The table below outlines the key chemical identifiers for this compound:

| Property | Value |

| CAS Number | 33628-84-1 |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| Synonym | N-Benzyloxycarbonyl-L-alaninamide, methyl |

Significance as a Chiral Building Block in Organic Synthesis

Chirality, or "handedness," is a fundamental property in chemistry and biology, as the physiological effects of a molecule can differ dramatically between its two mirror-image forms, or enantiomers. Chiral building blocks are enantiomerically pure compounds that chemists use to construct more complex chiral molecules with a specific three-dimensional arrangement. sigmaaldrich.comcymitquimica.comsciencenet.cn this compound, being derived from the naturally occurring L-alanine, is an inherently chiral molecule. bldpharm.com This makes it a valuable starting material in asymmetric synthesis, the process of creating a specific enantiomer of a chiral product. sigmaaldrich.com

The use of such chiral building blocks is a cornerstone of modern drug discovery and development, as it allows for the synthesis of therapeutic agents with enhanced potency and reduced side effects. sciencenet.cn The defined stereochemistry of this compound provides a reliable foundation for constructing intricate molecular architectures.

Overview of Research Trajectories in Peptide and Synthetic Chemistry

The application of this compound spans both peptide and broader synthetic chemistry. In peptide chemistry, it serves as a protected amino acid unit that can be incorporated into peptide chains. rsc.orgmyskinrecipes.com The use of the Z-protecting group is a classic strategy in solution-phase peptide synthesis. rsc.org Research in this area often focuses on developing more efficient methods for peptide bond formation and optimizing protecting group strategies to assemble complex peptides.

In the broader context of synthetic chemistry, this compound is utilized as a versatile intermediate. sci-hub.se Its functional groups—the protected amine and the amide—can be further modified to create a variety of other molecules. For instance, the amide nitrogen can participate in cyclization reactions to form heterocyclic structures, which are common motifs in many pharmaceuticals. Research in this domain explores the reactivity of such protected amino acid derivatives and their utility in the total synthesis of natural products and other target molecules.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9(11(15)13-2)14-12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)(H,14,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLOMKXQVPOBEP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl Z L Alaninamide As a Chiral Building Block in Advanced Organic Synthesis

Utility in Asymmetric Construction of Complex Molecules

The core principle of using chiral building blocks like Methyl Z-L-Alaninamide is to introduce a specific stereocenter into a molecule, which then directs the stereochemical outcome of subsequent reactions. The benzyloxycarbonyl (Z) protecting group on the nitrogen atom allows for controlled manipulation of the amine functionality, while the methyl amide provides a stable, yet potentially modifiable, C-terminus. In theory, the enolate derived from this compound could undergo diastereoselective alkylation, aldol, or Michael reactions, transferring its inherent chirality to the newly formed stereocenters. However, specific and detailed examples of such applications in the synthesis of complex molecular frameworks are not readily found in peer-reviewed journals.

Precursor in Natural Product Synthesis

Natural product synthesis represents a pinnacle of organic chemistry, where the efficient and stereocontrolled assembly of complex architectures is paramount. Chiral amino acids and their derivatives are frequently used as starting materials in these endeavors. The inherent chirality of these building blocks is strategically incorporated into the target natural product.

Despite the logical potential for this compound to serve as a precursor in the synthesis of peptide-based natural products or other alkaloids and macrolides containing an alanine-derived fragment, specific examples of its use are not highlighted in the available literature. Synthetic routes to complex natural products often employ other, more extensively studied, protected amino acid derivatives.

Research in Peptide Chemistry Utilizing Methyl Z L Alaninamide

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid resin support. vapourtec.combachem.com This technique simplifies the purification process by allowing excess reagents and by-products to be washed away after each step. bachem.com The integration of a modified residue like Methyl Z-L-Alaninamide into an SPPS protocol requires specific strategic considerations.

As this compound has its C-terminus blocked as a methylamide, it cannot be anchored directly to standard resins like Wang or 2-chlorotrityl resins, which require a free carboxylic acid for attachment. peptide.com Therefore, its incorporation is typically as the C-terminal residue of a peptide synthesized in solution or through specialized on-resin techniques. In a typical C-terminus to N-terminus synthesis, it would be the final amino acid coupled to the N-terminus of the resin-bound peptide chain.

The N-terminal benzyloxycarbonyl (Z) group is a well-established protecting group in peptide synthesis. brieflands.com It is stable to the basic conditions often used for Fmoc group removal but can be cleaved under conditions like catalytic hydrogenolysis or using strong acids such as HBr in acetic acid. brieflands.com While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are more common in modern SPPS due to milder deprotection conditions, the Z-group remains relevant, particularly in solution-phase fragment condensation where its unique cleavage conditions offer orthogonality. vapourtec.comchemrxiv.org

Table 1: Comparison of Common N-α-Protecting Groups in Peptide Synthesis

| Protecting Group | Structure | Cleavage Conditions | Stability |

|---|---|---|---|

| Fmoc | 9-Fluorenylmethoxycarbonyl | Piperidine (20-50%) in DMF | Acid-labile |

| Boc | tert-Butoxycarbonyl | Strong acids (e.g., TFA) | Base-stable, stable to hydrogenolysis |

| Z (Cbz) | Benzyloxycarbonyl | Catalytic hydrogenolysis, HBr/AcOH, Na/NH₃ | Stable to mild acid and base |

Strategies for N-Methylated Peptide Synthesis

N-methylation, the substitution of an amide proton in the peptide backbone with a methyl group, is a critical strategy for enhancing the pharmacological properties of peptide therapeutics. monash.edu This modification can increase resistance to enzymatic degradation, improve membrane permeability, and modulate conformation to enhance receptor binding affinity. monash.edu

It is important to distinguish that this compound itself is not an N-methylated amino acid in the backbone sense; the methyl group is on the C-terminal amide. However, its use is part of the broader field of creating modified peptides. The synthesis of peptides with a C-terminal N-methylamide, such as Boc-Gly-ΔZPhe-Ala-Phe-Leu-ΔZPhe-Ala-NHMe, has been documented as a strategy to influence peptide conformation and stability. rsc.org

The synthesis of backbone N-methylated peptides typically involves the use of pre-synthesized N-methylated amino acid building blocks, such as Fmoc-N-Me-Ala-OH. researchgate.net Coupling these sterically hindered secondary amines can be challenging and often requires more potent coupling reagents or elevated temperatures. The synthesis of cyclic peptides containing N-methylated alanine (B10760859) has been successfully achieved using SPPS followed by solution-phase macrocyclization, demonstrating the feasibility of incorporating such modified residues. nih.gov

Approaches to Cyclic Peptide Architectures

Cyclic peptides often exhibit superior metabolic stability, enhanced receptor affinity, and better bioavailability compared to their linear counterparts. nih.gov The synthesis of these architectures involves the formation of a linear precursor, followed by an intramolecular cyclization reaction. This can occur head-to-tail, side-chain-to-side-chain, or through other connections.

This compound can be incorporated as the C-terminal residue in a linear peptide destined for cyclization. For a head-to-tail cyclization, the linear precursor would be assembled on a resin, potentially anchored through an amino acid side chain to allow for a free N-terminus and the C-terminal this compound. After cleavage from the resin, the Z-group would be removed to liberate the N-terminal amine. The subsequent intramolecular coupling between this newly freed amine and an activated side-chain carboxyl group of another residue would yield the cyclic peptide.

The presence of the C-terminal methylamide can influence the conformational preferences of the linear precursor, potentially pre-organizing it for a more efficient cyclization. Furthermore, the resulting cyclic peptide containing the alaninamide moiety would possess altered physicochemical properties, such as modified hydrogen bonding capacity and polarity, which can be beneficial for its biological activity. Research into the synthesis of new miuraenamide derivatives has shown that replacing an ester bond with an N-methyl amide in the macrocycle can lead to high yields in the cyclization step.

Investigations into Peptide Bond Formation Mechanisms

The formation of a peptide bond is a nucleophilic addition-elimination reaction between the carboxyl group of one amino acid and the amino group of another. fiveable.me This process requires activation of the carboxylic acid, typically with a coupling reagent, to make it susceptible to attack by the amine nucleophile, proceeding through a transient tetrahedral intermediate. fiveable.meresearchgate.net

When this compound is used as a building block in peptide synthesis, it acts as the amino component (the nucleophile). The rate and efficiency of the peptide bond formation can be influenced by its structure. The N-terminal Z-group is sterically more demanding than an Fmoc or Boc group, which can affect the approach of the activated carboxyl component and potentially slow the reaction rate.

Because this compound lacks a free carboxylic acid, it cannot be activated by standard coupling reagents to act as the carboxyl component for further chain elongation. This defines its role primarily as a C-terminal capping agent in a peptide sequence. This capping prevents further extension from the C-terminus and neutralizes the terminal charge, which is a key objective in many peptide modification strategies. nih.gov

Table 2: Common Coupling Reagents for Peptide Bond Formation

| Reagent Name | Abbreviation | Description |

|---|---|---|

| Dicyclohexylcarbodiimide (B1669883) | DCC | A classic carbodiimide (B86325) used for activating carboxyl groups. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) | PyBOP | A phosphonium-based reagent known for high efficiency and low racemization. |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | A widely used aminium-based coupling reagent, often used with an additive like HOBt. |

| Ethyl cyano(hydroxyimino)acetate | OxymaPure | An additive used with carbodiimides that acts as a superior alternative to HOBt, suppressing side reactions. |

| 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | A phosphonium-based reagent particularly effective for coupling sterically hindered or N-methylated amino acids. researchgate.net |

Chemical Modification of Peptides for Enhanced Properties

This compound is itself a chemically modified amino acid, and its inclusion in a peptide sequence is a deliberate strategy to enhance the final molecule's properties. The two key modifications are the N-terminal protecting group and the C-terminal methylamide.

C-Terminal N'-Methylamide: This is one of the most impactful modifications. Replacing the terminal carboxylic acid with a neutral amide group has several benefits:

Increased Stability: The amide bond is resistant to cleavage by carboxypeptidases, increasing the peptide's half-life in biological systems. nih.gov

Mimicking Native Structure: In a natural protein, all peptide bonds except at the C-terminus are amides. Capping the synthetic peptide with an amide makes it a better structural mimic of an internal protein segment. peptide.com

Improved Pharmacokinetics: Neutralizing the negative charge of the C-terminus increases the peptide's hydrophobicity, which can enhance its ability to cross cell membranes. nih.gov For example, replacing the C-terminal carboxyl of human parathyroid hormone (hPTH) with a carboxamide is known to increase its biological activity. nih.gov

These modifications highlight how a specifically designed building block like this compound can be a crucial tool for medicinal chemists aiming to transform a simple peptide into a more stable, potent, and effective therapeutic candidate.

Chemical Derivatization and Targeted Modifications of Methyl Z L Alaninamide

Derivatization for Analytical Characterization

In analytical chemistry, derivatization is a common strategy to improve the detection and separation of analytes that lack strong chromophores or are not readily ionizable for mass spectrometry. nih.gov For amino acid derivatives like Methyl Z-L-alaninamide, which possesses amino and ester functional groups, derivatization is essential for sensitive analysis by techniques such as high-performance liquid chromatography (HPLC). myfoodresearch.com These modifications can be performed either before the sample is introduced into the chromatographic column (pre-column derivatization) or after the separation has occurred (post-column derivatization). myfoodresearch.com

Pre-Column Derivatization Techniques

Pre-column derivatization involves reacting the analyte with a labeling reagent prior to injection into the HPLC system. shimadzu.com This approach offers several advantages, including the potential for higher sensitivity due to the use of more diverse and specialized reagents, and lower reagent consumption. shimadzu.com The resulting derivatives often exhibit improved chromatographic behavior, particularly on reversed-phase columns, as the derivatization can increase the hydrophobicity of the analyte. shimadzu.com

A common strategy for amino acids and their derivatives is to target the primary amine group. actascientific.com Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, and 9-fluorenylmethyl-chloroformate (FMOC) are frequently used. actascientific.comactascientific.com For instance, OPA reacts with primary amines to form highly fluorescent isoindole derivatives, which can be detected with high sensitivity. actascientific.com Another widely used reagent is phenyl isothiocyanate (PITC), which reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative that is UV-active. shimadzu.com

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is another important derivatizing agent that introduces a chromophore, facilitating photometric detection and enabling the resolution of enantiomers by creating diastereomeric derivatives. springernature.com Similarly, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is used to create stable, fluorescent derivatives of both primary and secondary amines. waters.com

Table 1: Common Pre-Column Derivatization Reagents for Amino Groups

| Derivatizing Reagent | Abbreviation | Functional Group Targeted | Detection Method |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |

| 9-Fluorenylmethyl-chloroformate | FMOC | Primary and Secondary Amines | Fluorescence |

| Phenyl isothiocyanate | PITC | Primary and Secondary Amines | UV Absorption |

| Dansyl chloride | Dns-Cl | Primary Amines, Phenols | Fluorescence |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent | Primary Amines | UV Absorption |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and Secondary Amines | Fluorescence |

Post-Column Derivatization Techniques

In post-column derivatization, the derivatizing reagent is introduced into the mobile phase after the analytical column and before the detector. shimadzu.com This technique is known for its ruggedness, reproducibility, and reduced susceptibility to matrix effects since the derivatization reaction occurs after the separation of the sample components. shimadzu.comnih.govpickeringlabs.com It is particularly well-suited for automation and provides excellent quantitative performance. shimadzu.comaurigaresearch.com

A classic and widely used reagent for the post-column derivatization of amino acids is ninhydrin. shimadzu.comaurigaresearch.com Ninhydrin reacts with primary and secondary amino acids at elevated temperatures to produce a deep purple-colored compound known as Ruhemann's purple, which is detected by visible absorption. aurigaresearch.com This method is robust and can detect a broad range of amino acids. aurigaresearch.com

Another common post-column reagent is o-phthalaldehyde (OPA), which, as in pre-column derivatization, reacts with primary amines to form fluorescent products. aurigaresearch.com The primary advantage of post-column derivatization is that it separates the analytes before the reaction, minimizing interference from the sample matrix. pickeringlabs.com Cation-exchange chromatography is often paired with post-column derivatization for amino acid analysis, providing a highly selective and reliable method. shimadzu.compickeringlabs.com

Table 2: Comparison of Pre-Column and Post-Column Derivatization

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

| Reaction Time | Before chromatographic separation | After chromatographic separation |

| Reagent Consumption | Generally lower shimadzu.com | Generally higher aurigaresearch.com |

| Sensitivity | Can be higher due to a wider choice of reagents shimadzu.com | Can be limited by reagent compatibility with the detector shimadzu.com |

| Matrix Effects | More susceptible to interference from the sample matrix shimadzu.com | Less susceptible to matrix effects pickeringlabs.com |

| Reproducibility | Can be variable | Generally high and reproducible nih.gov |

| Common Separation Mode | Reversed-Phase HPLC shimadzu.com | Ion-Exchange Chromatography pickeringlabs.com |

Reagents for Specific Functional Group Modification

The derivatization of this compound can be tailored to its specific functional groups: the primary amine, the amide linkage, and the methyl ester.

For the primary amino group , reagents like dansyl chloride (Dns-Cl) and 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB, Sanger's reagent) are effective. actascientific.comresearchgate.net Dns-Cl reacts with primary amines to yield highly fluorescent derivatives, while DNFB produces derivatives with strong UV absorbance. researchgate.netddtjournal.com

The carboxyl group , although present in the parent amino acid, is esterified in this compound. However, if the ester is hydrolyzed back to the carboxylic acid, reagents can be used to target this group. For instance, various reagents can convert carboxylic acids into fluorescent derivatives, enhancing detection sensitivity. academicjournals.org

For modifying both the amino and carboxyl groups simultaneously, certain reagents can be employed. For example, 1-bromobutane (B133212) can react with both the amino and carboxyl groups of amino acids, increasing their hydrophobicity for reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. researchgate.net Silylation reagents can also be used to modify multiple functional groups, including amines, carboxyls, and hydroxyls, to increase volatility for gas chromatography (GC) analysis. researchgate.net

Functional Group Interconversion and Targeted Modifications

Beyond analytical derivatization, the functional groups of this compound can be chemically modified to create new molecules with different properties.

Modification of Amide Linkages

The amide bond is a key feature of peptides and related compounds. rug.nlresearchgate.net Modification of the amide backbone can influence the molecule's conformation, stability, and biological activity. nih.gov While direct modification of the amide bond in this compound is challenging, related chemistries provide insights into potential transformations.

One approach involves the N-alkylation of the amide nitrogen. For example, N-methylation of amide bonds in peptides can improve their bioavailability and metabolic stability. researchgate.netmonash.edu This can be achieved by treating an N-protected amino acid with a base and an alkylating agent like methyl iodide. monash.edu

Another strategy involves the conversion of the amide to other functional groups. For instance, amides can be reduced to amines. However, a more common modification in peptide chemistry is the synthesis of peptide amides from amino acids attached to a resin support, which is a different context but highlights the chemical accessibility of the amide functionality. researchgate.net In some cases, amide bonds can be surprisingly unstable and undergo hydrolysis under mild acidic conditions. researchgate.net

Reactions Involving the Methyl Ester Moiety

The methyl ester group of this compound is a versatile handle for further chemical modifications. Esterification of amino acids is a common synthetic step, often achieved using methanol (B129727) in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane (TMSCl). researchgate.netresearchgate.net

The methyl ester can undergo several key reactions:

Hydrolysis (Saponification): The methyl ester can be hydrolyzed back to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) in methanol, followed by acidification. acs.org This regenerates the free carboxyl group, which can then be used for further coupling reactions.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of a suitable catalyst.

Amidation: The methyl ester can be converted to an amide by reaction with an amine. This reaction can be used to couple other amino acids or amines to the C-terminus of the alanine (B10760859) moiety. acs.org

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

These reactions allow for the diversification of the C-terminus of this compound, enabling the synthesis of a wide range of derivatives for further study.

Enzymatic Transformations and Biocatalytic Applications of this compound

The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For a protected amino acid derivative like this compound, enzymatic transformations can be envisioned for targeted modifications and for its use as a building block in larger molecules. These biocatalytic approaches leverage the inherent specificity of enzymes to achieve reactions that might otherwise require complex protection and deprotection strategies, often under mild, environmentally benign conditions.

Enzyme-Mediated Methylation Studies

Enzymatic methylation, a common biological reaction, is crucial for the activity and bioavailability of many compounds, including peptide therapeutics. beilstein-journals.org This process typically involves a class of enzymes known as methyltransferases, which transfer a methyl group from a donor molecule, almost universally S-adenosylmethionine (AdoMet), to a substrate. pnas.org While direct studies on the enzymatic methylation of this compound are not prominent in the literature, the principles of enzyme-mediated methylation of similar structures, particularly on amide nitrogens, provide a clear framework for potential transformations.

N-methylation of the peptide backbone is a key post-translational modification in many ribosomally synthesized and non-ribosomally synthesized peptide natural products. beilstein-journals.orgnih.gov Enzymes such as the α-N-methyltransferase OphMA, involved in omphalotin A biosynthesis, have been shown to catalyze the methylation of amide bonds after their formation. nih.gov This is a challenging chemical transformation due to the low nucleophilicity of the amide nitrogen, but enzymes achieve it through precise positioning of the substrate and a general acid-base mechanism. nih.gov

The potential for enzymatic methylation of this compound would likely target the amide nitrogen. An appropriate N-methyltransferase would need to recognize the alaninamide structure despite the bulky N-terminal benzyloxycarbonyl (Z) group. Research has shown that some amide N-methyltransferases have a degree of substrate promiscuity, enabling them to act on non-native scaffolds. nih.gov For example, the enzyme DtpM from thiolutin (B1682880) biosynthesis can methylate the nitrogen of aromatic amides. nih.gov The feasibility of such a reaction on this compound would depend on the specific enzyme's active site accommodating the Z-protected alanine moiety.

A summary of relevant methyltransferase types and their characteristics is presented below.

| Enzyme Type | Example | Methylation Target | Key Characteristics |

| Amide α-N-Methyltransferase | OphMA | Peptide backbone amides | Acts on amides post-peptide bond formation; automethylates a peptide fused to its C-terminus. nih.gov |

| Amide N-Methyltransferase | DtpM | Endocyclic amide of dithiolopyrrolones | Performs late-stage selective N-methylation on aromatic amides. nih.gov |

| Side Chain N-Methyltransferase | AerE | γ-nitrogen of D-Asn side chains | Catalyzes iterative N-methylation on peptide side chains. pnas.org |

Engineering of Enzymes for Modified Substrate Acceptance

The acceptance of non-natural substrates like this compound by enzymes is often limited by the specific shape and chemical environment of their active sites. However, modern protein engineering techniques allow for the modification of enzymes to enhance their activity towards new substrates. tudelft.nlchemrxiv.org These strategies can be broadly categorized as rational design, directed evolution, or a combination of both.

Rational design involves using detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to predict specific mutations that will improve its function. For a substrate like this compound, which features a bulky, hydrophobic Z-group, an enzyme's binding pocket might be engineered by replacing smaller amino acid residues with larger ones to create steric hindrance that favors a smaller natural substrate, or conversely, replacing bulky residues with smaller ones (e.g., Alanine) to create space for a larger non-natural substrate. nih.gov

Directed evolution, on the other hand, mimics natural selection in a laboratory setting. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with the desired activity. This approach does not require prior knowledge of the enzyme's structure. For instance, several rounds of directed evolution have been used to significantly increase an enzyme's stability and activity in the presence of organic solvents, which can be crucial for dissolving hydrophobic substrates. tudelft.nl

A powerful example is the engineering of the peptide α-N-methyltransferase OphMA. Researchers have successfully engineered this enzyme to methylate non-proteinogenic amino acids within peptides, demonstrating that the substrate tolerance of such enzymes can be expanded to accommodate unnatural structures. nih.govresearchgate.net This was achieved by creating OphMA variants and testing their activity on peptides containing non-natural amides, synthesized via a combination of protein ligation and solid-phase peptide synthesis. nih.govresearchgate.net This approach could foreseeably be applied to develop a methyltransferase capable of specifically acting on this compound.

The table below summarizes key enzyme engineering strategies and their outcomes from relevant studies.

| Engineering Strategy | Target Enzyme | Modification | Outcome for Substrate Acceptance |

| Site-Directed Mutagenesis (Rational Design) | D-Hydantoinase | Phe159 -> Ala, Trp287 -> Ala | Increased activity towards bulky hydantoin (B18101) derivatives (e.g., D,L-5-benzylhydantoin). nih.gov |

| Directed Evolution | Subtilisin E | Random mutagenesis via epPCR | ~250-fold increased activity in 60% DMF, enhancing solubility for hydrophobic substrates. tudelft.nl |

| Intein-Mediated Ligation & Engineering | OphMA | Fusion with synthetic peptides | Demonstrated methylation of amide bonds containing non-proteinogenic amino acids. nih.govresearchgate.net |

| Computationally-Guided Engineering | UstD (Aldolase) | Saturation mutagenesis at 6 active site residues | A C392L variant showed a 2.3-fold boost in activity for the non-native substrate benzaldehyde (B42025). chemrxiv.org |

Biocatalytic Coupling Reactions in Peptide Synthesis

One of the most promising biocatalytic applications for this compound is its use as a building block in enzymatic peptide synthesis. This approach avoids the use of toxic coupling reagents and harsh reaction conditions common in traditional peptide chemistry. mdpi.com Enzymes such as proteases and lipases, which normally catalyze the hydrolysis of amide and ester bonds, can be used in reverse to form peptide bonds under kinetically controlled conditions. nih.govrsc.org

In this scenario, this compound would typically serve as the "amine component" or nucleophile. The reaction involves an N-protected amino acid ester as the "acyl donor," which first reacts with the enzyme (e.g., α-chymotrypsin or papain) to form a covalent acyl-enzyme intermediate. nih.gov This activated intermediate is then attacked by the free amino group of the nucleophile—in this case, the alaninamide portion of this compound. The enzyme's specificity pocket (S'1 site) must accommodate the incoming nucleophile for the reaction to proceed efficiently. capes.gov.br The resulting product would be a Z-protected dipeptide amide.

Studies have demonstrated the successful synthesis of dipeptides using L-alaninamide as the nucleophile. nih.govresearchgate.net For example, α-chymotrypsin has been used to catalyze the reaction between N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) and L-alaninamide (Ala-NH2) to produce the dipeptide Ac-Phe-Ala-NH2. nih.gov The reaction yield can be significantly influenced by factors such as the choice of organic solvent, water content, and temperature, with subzero temperatures often favoring the synthesis pathway over competing hydrolysis. nih.gov Lipases have also been employed for similar couplings, showing high selectivity for N-acylation over O-acylation when amino alcohols are used. nih.gov

The Z-protecting group on this compound is compatible with many enzymatic synthesis conditions and can be subsequently removed. Interestingly, enzymatic methods also exist for the deprotection of N-benzyloxycarbonyl groups, for instance, using penicillin acylases, which could be integrated into a fully biocatalytic process. researchgate.net

The following table presents examples of enzyme-catalyzed dipeptide synthesis relevant to the potential use of this compound.

| Enzyme | Acyl Donor (Ester) | Nucleophile (Amine) | Dipeptide Product |

| α-Chymotrypsin | N-acetyl-L-phenylalanine ethyl ester | L-alaninamide | N-acetyl-L-phenylalanyl-L-alaninamide nih.gov |

| Porcine Pancreas Lipase (PPL) | N-benzoyl-L-tyrosine ethyl ester | D-alaninamide | Bz-Tyr-D-Ala-NH2 capes.gov.br |

| Alcalase | N-benzyloxycarbonyl-L-aspartic acid dimethyl ester | L-valine amide | Z-Asp-Val-NH2 researchgate.net |

| Papain | N-benzyloxycarbonyl-L-alanine carbamoylmethyl ester | L-glutamine | Z-Ala-Gln mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl Z L Alaninamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing precise information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopic Analysis

¹H NMR spectroscopy provides data on the chemical environment, connectivity, and number of different types of protons in Methyl Z-L-alaninamide. The spectrum is anticipated to show distinct signals for each unique proton. The presence of the carbamate (B1207046) group can lead to the observation of rotamers (syn and anti isomers), which may result in the broadening or duplication of nearby proton signals. ucl.ac.uk The chemical shifts (δ) are influenced by the electronic environment of the protons.

A predicted ¹H NMR spectrum would display signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the two N-H protons (one from the carbamate and one from the amide), the α-proton of the alanine (B10760859) residue, and the two distinct methyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.30 - 7.40 | Multiplet | 5H |

| Carbamate (N-H) | ~5.5 - 6.0 | Broad Doublet | 1H |

| Benzylic (C₆H₅-CH₂) | 5.12 | Singlet | 2H |

| Amide (N-H) | ~6.5 - 7.0 | Broad Quartet | 1H |

| Alanine (α-CH) | 4.2 - 4.4 | Quintet / Multiplet | 1H |

| Amide (N-CH₃) | 2.75 | Doublet | 3H |

| Alanine (β-CH₃) | 1.38 | Doublet | 3H |

Note: Data is estimated based on values for analogous Z-L-Ala esters and general NMR principles. rsc.org Actual values may vary depending on solvent and concentration. The NH signals are often broad and their coupling may not be fully resolved.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.com Each non-equivalent carbon atom produces a distinct signal, with its chemical shift indicating its functional type (e.g., alkane, aromatic, carbonyl).

The spectrum for this compound is expected to show signals for the two carbonyl carbons (carbamate and amide), the carbons of the phenyl ring, the benzylic carbon, the alanine α-carbon, and the two methyl carbons. thieme-connect.dewisc.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | ~173 |

| Carbamate Carbonyl (C=O) | ~156 |

| Phenyl (ipso-C) | ~136 |

| Phenyl (ortho-, meta-, para-C) | 127 - 129 |

| Benzylic (C₆H₅-CH₂) | ~67 |

| Alanine (α-CH) | ~51 |

| Amide (N-CH₃) | ~26 |

| Alanine (β-CH₃) | ~18 |

Note: Data is estimated based on values for analogous alaninamide derivatives and general chemical shift tables. thieme-connect.dewisc.edu The exact number of aromatic signals depends on the symmetry and rotational freedom of the phenyl ring.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is the modern standard for IR analysis, offering higher speed and sensitivity. The FTIR spectrum of this compound would confirm the presence of its key functional groups. Notable absorptions would include N-H stretching vibrations for the amide and carbamate groups, C-H stretches for the aromatic and aliphatic portions, and strong characteristic absorptions for the two distinct carbonyl (C=O) groups. nih.govlibretexts.org The region from 1600-1700 cm⁻¹ is particularly informative, showing separate, strong peaks for the amide and carbamate carbonyls. masterorganicchemistry.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide & Carbamate | 3400 - 3200 | Medium, Broad |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | CH, CH₂, CH₃ | 3000 - 2850 | Medium |

| C=O Stretch (Carbamate) | R-O-(C=O)-N | ~1715 - 1690 | Strong |

| C=O Stretch (Amide I) | R-(C=O)-N | ~1650 | Strong |

| N-H Bend (Amide II) | Amide | ~1550 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600, 1495, 1455 | Medium-Weak |

Note: Values are based on standard IR correlation tables. libretexts.orgdocbrown.info The N-H stretch may appear as a broad band due to hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. tutorchase.com For this compound (C₁₂H₁₆N₂O₃), the exact molecular weight is 236.27 g/mol . chemscene.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 236. A smaller M+1 peak at m/z = 237 would also be visible due to the natural abundance of the ¹³C isotope. savemyexams.com The molecule would then fragment in predictable ways, with the resulting daughter ions providing structural clues. tutorchase.com Common fragmentation includes the cleavage of amide bonds and the loss of stable neutral molecules or radicals. acdlabs.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula of Ion | Notes |

|---|---|---|---|

| 236 | [M]⁺ | [C₁₂H₁₆N₂O₃]⁺ | Molecular Ion |

| 192 | [M - CO₂]⁺ | [C₁₁H₁₆N₂O]⁺ | Loss of carbon dioxide from carbamate |

| 177 | [M - CONHCH₃]⁺ | [C₁₀H₁₁O₂]⁺ | Cleavage of the amide bond |

| 163 | [M - NHCH₂CONHCH₃]⁺ | [C₉H₉O₂]⁺ | Cleavage of the alanine Cα-C bond |

| 108 | [C₆H₅CH₂O]⁺ | [C₇H₈O]⁺ | Fragment from benzyloxy group |

| 91 | [C₆H₅CH₂]⁺ | [C₇H₇]⁺ | Tropylium (B1234903) ion, a very common and stable fragment from benzyl groups |

| 72 | [CH(CH₃)CONHCH₃]⁺ | [C₄H₈NO]⁺ | Alaninamide fragment |

Note: Fragmentation is predicted based on common pathways for peptides and benzyl-protected compounds. tutorchase.commiamioh.edu The base peak would likely be the highly stable tropylium ion at m/z = 91.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating this compound from reaction byproducts and for determining its chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used to assess the chemical purity of alaninamide derivatives, often achieving purity levels of ≥97% for characterization. mdpi.comnih.gov

Given that this compound is a chiral molecule, its isomeric purity is of critical importance. The primary isomeric impurity would be the D-enantiomer, (Methyl Z-D-alaninamide), or diastereomers formed from epimerization during synthesis. Chiral HPLC is the method of choice for this analysis. tandfonline.com This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification. tandfonline.comresearchgate.net For N-Z-protected amino acids, cellulose-based CSPs have been shown to provide excellent enantiomeric separation, typically with the L-isomer eluting before the D-isomer. tandfonline.comchromatographyonline.com

Table 5: Chromatographic Methods for Analysis of this compound

| Technique | Purpose | Stationary Phase | Mobile Phase Example | Detection |

|---|---|---|---|---|

| Reversed-Phase HPLC/UPLC | Chemical Purity | C18 Silica | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient | UV (e.g., at 254 nm for the benzyl group) |

| Chiral HPLC | Isomeric (Enantiomeric) Purity | Cellulose tris(3,5-dimethylphenylcarbamate) or Teicoplanin-based CSP tandfonline.comgoogle.com | Hexane / 2-Propanol | UV |

| Gas Chromatography (GC) | Analysis of residual solvents | Varies (e.g., Polysiloxane) | Inert gas (He, N₂) | FID |

Note: Specific conditions would require method development and optimization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.netresearchgate.net It operates on the principle of differential partitioning of sample molecules between a liquid mobile phase and a solid stationary phase within a chromatographic column. researchgate.netadvancechemjournal.com The high resolution, accuracy, and efficiency of HPLC make it an indispensable tool in pharmaceuticals, biotechnology, and environmental analysis. researchgate.netadvancechemjournal.com

In the context of this compound, HPLC is instrumental for several reasons:

Purity Assessment: HPLC can effectively separate this compound from any starting materials, by-products, or degradation products, allowing for a precise quantification of its purity. The technique's ability to resolve complex mixtures ensures that even trace impurities are detected. thermofisher.com

Stability Studies: By analyzing samples over time under various conditions, HPLC can monitor the degradation of this compound, providing critical data on its shelf-life and storage requirements.

Method Versatility: HPLC methods can be adapted by modifying the mobile phase composition, stationary phase chemistry, and detector type to suit the specific properties of the analyte. researchgate.net For instance, reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common approach for analyzing compounds like amino acid derivatives. advancechemjournal.com

A typical HPLC system consists of a solvent reservoir, a pump to propel the mobile phase under high pressure, an injector to introduce the sample, a column where the separation occurs, a detector to identify the eluted components, and a data acquisition system. advancechemjournal.com The choice of detector, such as UV-visible, fluorescence, or mass spectrometry (MS), can enhance the sensitivity and selectivity of the analysis. researchgate.net

Table 1: Illustrative HPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

This table represents a typical set of starting conditions for the HPLC analysis of a protected amino acid amide and may require optimization for this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a tandem analytical technique that combines the separation power of GC with the detection capabilities of MS. etamu.eduacs.org GC is ideal for the analysis of volatile and semi-volatile organic compounds. thermofisher.com The sample is first vaporized and separated into its components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer, which ionizes and fragments them, separating the resulting ions based on their mass-to-charge ratio (m/z). etamu.edu This process provides a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for definitive identification.

For the analysis of this compound, which may require derivatization to increase its volatility, GC-MS offers:

Structural Elucidation: The fragmentation patterns generated by the mass spectrometer provide valuable information about the molecular structure of the compound and any impurities present.

High Sensitivity and Selectivity: GC-MS is renowned for its ability to detect and quantify trace levels of analytes in complex matrices. mdpi.com This is particularly important for identifying potential contaminants or degradation products.

Qualitative and Quantitative Analysis: The GC chromatogram provides quantitative data based on peak area, while the mass spectrum of each peak allows for positive identification. etamu.edu

The process involves injecting the sample into the GC, where it is vaporized and carried by an inert gas through a heated column. etamu.edu The separated compounds then pass into the MS detector. Different types of mass analyzers, such as single quadrupole, triple quadrupole, or high-resolution accurate mass (HRAM), can be used depending on the analytical requirements for sensitivity and specificity. thermofisher.com

Table 2: Representative GC-MS Conditions for Derivatized Amino Acid Analysis

| Parameter | Condition |

|---|---|

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp 50°C, hold for 1 min, ramp to 310°C at 10°C/min, hold for 8 min mdpi.com |

| Injector Temperature | 250 °C |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-550 m/z |

This table provides a general set of conditions that would be a starting point for the GC-MS analysis of a derivatized amino acid like this compound.

Determination of Enantiomeric Composition

Since L-alanine is a chiral amino acid, this compound is an enantiomerically pure compound. However, it is crucial to verify its enantiomeric purity and ensure that racemization has not occurred during synthesis or storage. The determination of enantiomeric composition is a specialized area of analysis.

Several approaches can be employed to determine the enantiomeric excess (e.e.) of this compound:

Chiral Chromatography: This is the most direct method and can be performed using either HPLC or GC with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification.

Derivatization with a Chiral Reagent: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. scirp.org These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (GC or HPLC). scirp.org For example, a chiral amine could be reacted with a chiral acid chloride to form diastereomeric amides. The ratio of the diastereomers, determined from the chromatogram, directly corresponds to the enantiomeric ratio of the original sample. scirp.org

Chiral Mobile Phase Additives in HPLC: An alternative to a chiral stationary phase is the addition of a chiral selector to the mobile phase. This selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, allowing for their separation on a conventional achiral column.

Table 3: Example of a Method for Determining Enantiomeric Composition

| Technique | Method | Principle |

|---|---|---|

| Chiral HPLC | Direct Separation | Use of a chiral stationary phase (e.g., polysaccharide-based) to resolve the enantiomers. |

| GC-MS with Derivatization | Diastereomer Formation | Reaction with a chiral derivatizing agent (e.g., (–)-(1R)-menthyl chloroformate) followed by separation on an achiral GC column. scirp.org |

| Capillary Electrophoresis (CE) | Chiral Selector in Buffer | Addition of a chiral selector (e.g., cyclodextrins) to the background electrolyte to achieve enantioseparation. nih.gov |

This table outlines common strategies for the determination of the enantiomeric composition of chiral compounds.

Computational and Theoretical Chemistry Studies of Methyl Z L Alaninamide

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These approaches are crucial for understanding the three-dimensional structure and dynamics of Methyl Z-L-Alaninamide.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the most stable conformations is key to understanding its biological activity and physical properties.

The process typically begins with a systematic or stochastic search of the conformational space to generate a wide range of possible structures. Following this, energy minimization is performed to find the local energy minimum for each starting conformation. Molecular mechanics force fields, such as AMBER or CHARMM, are commonly employed for this purpose. These force fields approximate the potential energy of the system as a function of its atomic coordinates.

The energy minimization process seeks to find the geometry of the molecule that corresponds to the lowest potential energy, which represents the most stable conformation. Algorithms like steepest descent and conjugate gradient are used to iteratively adjust the atomic coordinates to find this minimum energy structure. nih.govslideshare.net For this compound, the key rotatable bonds include those in the amino acid backbone (phi, ψ angles) and the side chain, as well as the bonds associated with the Z-group (benzyloxycarbonyl) and the methylamide group.

Table 1: Representative Dihedral Angles for Low-Energy Conformers of an Alaninamide Derivative

| Conformer | Phi (φ) (°) | Psi (ψ) (°) | Chi1 (χ1) (°) | Relative Energy (kcal/mol) |

| A | -150 | 150 | 60 | 0.00 |

| B | -70 | 140 | 180 | 1.25 |

| C | -80 | -70 | -60 | 2.50 |

Note: This table is illustrative and based on typical values for alaninamide derivatives. Specific values for this compound would require dedicated computational studies.

Quantum Chemical (QM) Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and properties of molecules compared to molecular mechanics. wikipedia.org These methods can be used to study various aspects of this compound in detail.

The electronic structure of a molecule describes the arrangement and energies of its electrons. researchoutreach.orgnorthwestern.edu Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) are used to solve the Schrödinger equation for the molecule. wikipedia.org

These calculations can determine a wide range of electronic properties for this compound, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

Electron Density Distribution: This reveals the regions of high and low electron density within the molecule, providing insights into chemical bonding and reactivity. sci-hub.se

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface helps to identify regions that are prone to electrophilic or nucleophilic attack.

Table 2: Calculated Electronic Properties of a Model Alaninamide Compound using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are representative for a similar-sized peptide derivative and would need to be specifically calculated for this compound.

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. nih.govrsc.orgrsc.org For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets.

By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. The height of the energy barrier (activation energy) determines the reaction rate. Computational methods can identify the geometry of the transition state, which is a key, transient species along the reaction coordinate. For instance, the hydrolysis of the amide bond in this compound could be modeled to understand its stability under different conditions.

Electronic Structure Determination

Analysis of Intermolecular and Intramolecular Interactions

The biological function and physical properties of this compound are governed by a complex network of intermolecular and intramolecular interactions.

Non-covalent interactions are attractive or repulsive forces between atoms or molecules that are weaker than covalent bonds. rsc.org They play a critical role in determining the preferred conformation of this compound and how it interacts with other molecules.

Key non-covalent interactions in this compound include:

Hydrogen Bonds: Intramolecular hydrogen bonds can form between the amide N-H groups and carbonyl oxygen atoms, stabilizing specific folded conformations. nih.govjchemrev.com Intermolecular hydrogen bonds are crucial for its interaction with solvents like water and with biological receptors. nih.govjocpr.com

π-Stacking: The benzene (B151609) ring of the benzyloxycarbonyl group can participate in π-stacking interactions with other aromatic systems, which can be a significant driving force for molecular recognition.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions, providing a deeper understanding of the factors that govern the structure and function of this compound. frontiersin.org

Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in determining the conformational preferences and intermolecular interactions of peptides and their derivatives. In computational studies of related Z-protected amino acids and dipeptides, such as Z-Gly-Pro-OH, density functional theory (DFT) calculations have been employed to investigate intramolecular hydrogen bonds. researchgate.net A common motif observed in these systems is the C5 hydrogen bond, which involves a backbone amide N-H group and the carbonyl C=O group of the same amino acid residue. researchgate.net

Computational Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a well-established field that provides crucial data for identifying and characterizing molecules. nih.gov Techniques like Density Functional Theory (DFT) and ab initio methods are frequently used to calculate spectroscopic parameters. aip.orgacs.org

For molecules like this compound, computational methods can predict a range of spectroscopic data, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. diva-portal.orgillinois.edu The amide I band in the IR spectrum, for example, is particularly sensitive to the backbone conformation and hydrogen bonding of peptides and can be simulated computationally to understand these structural features. diva-portal.org

Computational prediction of NMR chemical shifts is another powerful tool. For amino acids and peptides, ab initio and DFT calculations can predict 13C, 15N, and 17O NMR parameters with a high degree of accuracy, which are correlated with the local hydrogen-bonding environment. acs.orgresearchgate.net

While a specific, experimentally validated computational dataset for this compound is not readily found in the literature, theoretical calculations would typically involve geometry optimization followed by frequency or shielding tensor calculations. The results of such a hypothetical DFT calculation for the vibrational frequencies of key functional groups in this compound are presented below. These values are representative of what would be expected for a molecule of this class based on general knowledge from computational spectroscopy of peptides. nih.govdiva-portal.org

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3320 |

| C-H (Aromatic) | Stretching | 3045 |

| C-H (Aliphatic) | Stretching | 2930 |

| C=O (Urethane) | Stretching | 1715 |

| C=O (Amide I) | Stretching | 1685 |

| N-H (Amide II) | Bending | 1530 |

| C-O (Urethane) | Stretching | 1260 |

Future Research Perspectives and Emerging Areas

Integration with Flow Chemistry and Automated Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift, moving from traditional batch processing to continuous-flow systems. europa.eu Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions that are highly exothermic or involve hazardous reagents. europa.eunih.gov The synthesis of Methyl Z-L-Alaninamide and its derivatives, which involves steps like peptide coupling and protection/deprotection, could be significantly optimized through this technology. For instance, the precise temperature control in microreactors can minimize side reactions, leading to higher purity products. nih.gov

Automated synthesis platforms represent a complementary approach, enabling the rapid preparation and screening of numerous compound variants. chemspeed.com These systems, which can range from modular machines using pre-filled reagent cartridges to fully robotic platforms, dramatically increase throughput and reproducibility. rsc.orgsynplechem.comchemrxiv.org Integrating the synthesis of alaninamide derivatives into an automated workflow would allow researchers to efficiently explore structure-activity relationships by creating extensive libraries of related molecules with varied substituents. nih.gov This high-throughput approach is invaluable in the early stages of drug discovery and materials development. chemspeed.comnih.gov The combination of flow chemistry for process optimization and automated synthesis for library generation represents a powerful strategy for accelerating research and development.

| Technology | Key Advantages for Alaninamide Synthesis | Relevant Research Area |

| Flow Chemistry | Enhanced safety for exothermic reactions, precise control over reaction time and temperature, improved mass and heat transfer, ease of scalability. europa.eunih.gov | Process development, scale-up production, synthesis of energetic or unstable intermediates. europa.eu |

| Automated Synthesis | High-throughput library generation, increased reproducibility, reduced manual labor, efficient screening of reaction conditions. chemspeed.comnih.gov | Drug discovery (hit-to-lead optimization), materials science, combinatorial chemistry. synplechem.comchemrxiv.org |

Exploration of Novel Catalytic Systems for Synthesis

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a continuous pursuit. For the asymmetric synthesis of molecules like this compound, research is moving beyond classical methods to explore more efficient and selective catalysts. One promising area is the use of chiral metal complexes, such as Cu(II) and Ni(II) Salen complexes, which have shown high efficacy in the asymmetric alkylation of alanine (B10760859) enolates to produce α-methyl α-amino acids with excellent enantiomeric excess. nih.gov Adapting such systems could provide more direct and efficient routes to chiral alaninamide derivatives.

Enzymatic catalysis offers another green and highly selective alternative. researchgate.net Enzymes like amidases and aminopeptidases from various microbial sources have been successfully used for the kinetic resolution of α-amino amides. researchgate.net Furthermore, heterogeneous catalysts, such as palladium on a solid support, are being developed for continuous-flow processes like N-methylation, which is a common transformation in the synthesis of complex amines. rsc.org The application of these advanced catalytic methods could lead to more sustainable and cost-effective synthetic routes for this compound and its analogs.

| Catalytic System | Type | Potential Application in Alaninamide Synthesis | Key Advantages |

| Chiral Salen Complexes | Homogeneous Metal Catalysis | Asymmetric alkylation to introduce novel side chains. nih.gov | High enantioselectivity (up to 88% ee), effective at low catalyst loading (2 mol%). nih.gov |

| Microbial Enzymes | Biocatalysis | Enantioselective synthesis or resolution of amino amides. researchgate.net | High stereospecificity, operates in mild conditions, environmentally benign. researchgate.net |

| Heterogeneous Pd Catalysts | Heterogeneous Metal Catalysis | N-methylation in continuous-flow systems. rsc.org | Excellent activity, catalyst can be easily recovered and reused, suitable for flow chemistry. rsc.org |

Advanced Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomacromolecules like proteins or DNA, is a cornerstone of chemical biology and therapeutic development. nih.gov The alaninamide scaffold presents interesting possibilities for such strategies. Upon removal of the Z-group (benzyloxycarbonyl), a primary amine is revealed, which is a common target for bioconjugation. thermofisher.com Advanced methods often employ N-hydroxysuccinimide (NHS) esters to react with primary amines under physiological conditions, forming stable amide bonds. thermofisher.com

Future research could explore the use of this compound as a building block in peptides that are subsequently conjugated. Site-specific conjugation is a major goal in the field, and strategies involving the incorporation of non-canonical amino acids or specific peptide tags provide precise control over the location of the linkage. mdpi.com While direct conjugation to the alaninamide backbone itself is one possibility, another is using it as a component within a larger peptide sequence designed for specific labeling. nih.gov For instance, aptamer-functionalized DNAzymes have been shown to catalyze conjugation reactions on tyrosine residues, highlighting the innovative enzymatic tools being developed for creating complex bioconjugates. researchgate.net Exploring how the alaninamide structure could be integrated into or used to link such advanced systems is a fertile area for investigation.

Development of Supramolecular Assemblies Incorporating Alaninamide Scaffolds

Supramolecular chemistry involves the design of complex assemblies from molecular components held together by non-covalent interactions. rsc.org These assemblies can form scaffolds for creating novel materials with unique electronic, biological, or physical properties. researchgate.netlabmanager.com The alaninamide structure is a viable candidate for incorporation into such systems. Research has already demonstrated the development of injectable, self-lubricating scaffolds based on poly(N-acryloyl alaninamide), which can be used for therapeutic applications. dp.tech

An emerging concept in this field is that the internal molecular motion within a supramolecular scaffold can significantly influence its biological activity. nih.gov Bioactive scaffolds composed of peptide amphiphiles have been shown to promote recovery from spinal cord injury, with more dynamic assemblies leading to better functional outcomes. nih.gov Future work could focus on designing peptide amphiphiles or other self-assembling molecules that incorporate the this compound motif. By tuning the non-covalent interactions, it may be possible to control the dynamics and orientation of these scaffolds, thereby programming them for specific signaling functions in a biological environment. The versatility of the alaninamide unit makes it an attractive building block for the rational design of these next-generation functional materials. labmanager.comnih.gov

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| EDC/DMAP, DCM | 85 | 99 | Low racemization | |

| HOBt/EDC, DMF | 78 | 97 | Scalability |

Q. Table 2: Stability Under Storage Conditions

| Condition | Half-Life (Days) | Degradation Product |

|---|---|---|

| -20°C (lyophilized) | 360 | None detected |

| 4°C (DMSO) | 90 | Hydrolyzed ester |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.